molecular formula C20H31NO10 B610267 Propargyl-PEG6-NHS ester CAS No. 2093153-99-0

Propargyl-PEG6-NHS ester

Cat. No. B610267
CAS RN: 2093153-99-0
M. Wt: 445.47
InChI Key: ZQTJDDLULLOHRA-UHFFFAOYSA-N
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Description

Propargyl-PEG6-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of propargyl esters, such as Propargyl-PEG6-NHS ester, has been achieved through gold-catalyzed reactions . An efficient synthesis of structurally complex allenylsilanes through gold-catalyzed coupling of propargyl esters with alkynylsilanes has been described . DFT calculations support a stepwise pathway consisting of two 1,2-rearrangements (acyloxy and silyl) .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG6-NHS ester is C20H31NO10 . It has a molecular weight of 445.47 g/mol .


Chemical Reactions Analysis

Propargyl-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Propargyl-PEG6-NHS ester has a molecular weight of 445.5 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Chemoproteomic Research

Propargyl-PEG6-NHS ester can be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches . This application is particularly useful in the field of proteomics, where understanding protein interactions and functions is crucial.

Peptide Derivatization

Propargyl-PEG6-NHS ester is an amine reactive reagent for derivatizing peptides . This means it can be used to modify peptides, which can be useful in various biochemical research and drug development processes.

Antibody Modification

Similar to peptides, Propargyl-PEG6-NHS ester can also be used for derivatizing antibodies . This can be particularly useful in the development of antibody-based therapeutics and diagnostics.

Surface Modification

Propargyl-PEG6-NHS ester can be used to modify amine coated surfaces . This can be useful in a variety of research applications, including the development of biosensors and biochips.

Click Chemistry

The alkyne group in Propargyl-PEG6-NHS ester can be reacted with an azide containing compound or biomolecule via copper catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This “click chemistry” reaction is widely used in bioconjugation, material science, and drug discovery.

Synthesis of PROTACs

Propargyl-PEG6-NHS ester is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by recruiting the body’s own protein degradation machinery to eliminate disease-causing proteins.

Synthesis of Antibody-Drug Conjugates (ADCs)

Propargyl-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a type of targeted therapy that deliver cytotoxic drugs directly to cancer cells via antibodies.

PEGylation

Propargyl-PEG6-NHS ester can be used for PEGylation, a process of attaching polyethylene glycol (PEG) to molecules and surfaces . PEGylation can increase the solubility and stability of therapeutic proteins and peptides, and reduce their immunogenicity .

Mechanism of Action

Target of Action

Propargyl-PEG6-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In PROTACs, one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . In ADCs, the antibody targets a specific antigen on the cell surface .

Mode of Action

Propargyl-PEG6-NHS ester contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage .

Biochemical Pathways

In the context of PROTACs, the compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . For ADCs, the compound enables the delivery of cytotoxic drugs to specific cells expressing the target antigen .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Propargyl-PEG6-NHS ester depends on the specific PROTAC or ADC it is used to synthesize. In general, PROTACs lead to the degradation of target proteins, altering cellular functions . ADCs enable targeted cell killing by delivering cytotoxic drugs to specific cells .

Action Environment

The action of Propargyl-PEG6-NHS ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may depend on the presence of copper ions and the pH of the solution . Furthermore, the stability of the compound may be affected by storage conditions .

Future Directions

Propargyl-PEG6-NHS ester is a promising compound in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) . Its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage opens up new possibilities for its use in drug delivery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFBCAEFRYUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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